Imidaprilat is the active metabolite of imidapril hydrochloride, a long-acting, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. [] It is a diacid derivative. [] It acts as a potent and competitive inhibitor of ACE, preventing the conversion of angiotensin I to angiotensin II. [, ] This leads to vasodilation and reduction of aldosterone secretion, contributing to its antihypertensive effects. [, ] Imidaprilat is a valuable tool in scientific research to understand the renin-angiotensin system (RAS), cardiovascular physiology, and inflammatory processes.
Imidaprilat is synthesized through the hydrolysis of imidapril hydrochloride in the liver. [, ] Imidapril hydrochloride undergoes a conversion process in the liver, primarily facilitated by carboxylesterase 1 (CES1), yielding imidaprilat. [, ] The specifics of this conversion process, including reaction conditions and yield, require further investigation.
Imidaprilat, being a diacid derivative, can participate in various chemical reactions. [] Its degradation in solid state follows an autocatalytic reaction model, leading to the formation of imidaprilat and a diketopiperazine derivative. [] Understanding these reactions helps researchers study its stability and potential interactions with other molecules.
Imidaprilat exerts its primary effect by binding to and inhibiting ACE, a key enzyme in the renin-angiotensin system. [, ] This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. [, ] Consequently, imidaprilat promotes vasodilation and reduces blood pressure. [, , ] Imidaprilat also diminishes angiotensin II-mediated aldosterone secretion, further contributing to its antihypertensive effects. [, ] Beyond its ACE inhibitory action, imidaprilat has been shown to interact with other targets, including MMP-9, suggesting additional mechanisms contributing to its therapeutic effects. [, ]
The pKa values of imidaprilat have been calculated using computational methods like Density Functional Theory (DFT) and conductor-like polarizable continuum model (CPCM). [] Further experimental studies are needed to determine its other physical and chemical properties, such as solubility, melting point, and stability under various conditions.
Cardiovascular Research: Imidaprilat is extensively used in cardiovascular research to investigate the role of the renin-angiotensin system in various cardiovascular conditions. [, , , , ] Studies have demonstrated its ability to reduce monocyte adhesion to vascular endothelium, inhibit MMP-9 activity, and protect against the development of abdominal aortic aneurysms. [, ] Its effect on nitric oxide (NO) levels and coronary blood flow has also been investigated. [, ]
Inflammatory Processes: Imidaprilat has demonstrated anti-inflammatory properties, inhibiting MMP-2 activity and expression in human cardiac fibroblasts induced by interleukin-1β. [, , ] These findings suggest that it may be a valuable tool for studying inflammatory processes in various diseases.
Metabolic Studies: Imidaprilat's metabolism, primarily facilitated by carboxylesterase 1 (CES1), has been studied in vitro using rat liver microsomes. [, ] This information is crucial for understanding its pharmacokinetic profile and potential drug interactions.
Other Applications: Imidaprilat has also been studied for its potential role in neuroprotection, [, ] endothelium-dependent hyperpolarization, [, ] and bradykinin metabolism. [, ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: